molecular formula C16H15N5S B2514969 4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol CAS No. 537017-30-4

4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol

Cat. No. B2514969
CAS RN: 537017-30-4
M. Wt: 309.39
InChI Key: NZSNNCFMXKAAPB-UHFFFAOYSA-N
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Description

Triazole derivatives, including 4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol, represent a significant class of compounds in organic chemistry due to their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. These compounds are characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms at nonadjacent positions .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through several methods. One approach involves the cyclization of 4-substituted 1-amidinothiosemicarbazides in alkaline media to form 3-amino-5-mercapto-1,2,4-triazoles . Another method includes the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce triazole-based scaffolds, which can be further modified to create biologically active compounds . Additionally, a green synthesis route has been reported for the preparation of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, which involves a multi-step process starting from 4-amino benzoic acid and proceeding through intermediates such as 4-amino benzohydrazide and 1,3,4-oxadiazole-2-thiol .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring and various substituents that can influence the compound's properties and reactivity. For instance, the presence of an amino group and a mercapto group on the triazole ring can significantly affect the molecule's electronic distribution and potential for further chemical transformations . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the energetics of the synthesis process, bond lengths, and tautomeric forms of triazole compounds .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions due to their reactive functional groups. The amino and thiol groups present in these compounds can serve as nucleophilic sites for further chemical modifications, such as the formation of dipeptides or the synthesis of compounds with potential inhibitory activity against specific enzymes . The reactivity of these molecules can be explored through molecular electrostatic potential surfaces and electronic parameters, which can predict the sites of chemical reactivity and potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as FT-IR, UV-visible, and NMR spectroscopy are essential tools for characterizing these compounds and confirming their structures. For example, the FT-IR spectrum can provide information on the vibrational modes of the molecule, while UV-visible spectroscopy can reveal details about electronic transitions in various excited states. NMR spectroscopy, particularly 1H-NMR, can offer insights into the chemical environment of hydrogen atoms within the molecule . These properties are not only important for the identification and characterization of triazole derivatives but also for understanding their potential applications in biological systems and materials science.

Scientific Research Applications

Antimicrobial Activities

4-Amino-5-(2-carbazol-9-ylethyl)-1,2,4-triazole-3-thiol and its derivatives have shown promising antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbes. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that most compounds exhibited good or moderate activity. This indicates a potential for these compounds in developing antimicrobial agents (Bayrak et al., 2009).

Pharmacological Properties

The pharmacological properties of this compound derivatives have been explored in various studies. Dave et al. (2007) conducted a pharmacological study on thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, which included antimicrobial and antitubercular activity evaluations (Dave et al., 2007).

Antioxidant and Analgesic Activities

The antioxidant and analgesic activities of 4-Amino-1,2,4-triazole derivatives, including those with a pyrazole moiety, have been investigated. Karrouchi et al. (2016) synthesized Schiff bases of these derivatives and found them to exhibit significant analgesic and antioxidant properties (Karrouchi et al., 2016).

Antifungal Activity

Compounds related to this compound have been studied for their antifungal properties. Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives and their antileishmanial activities, highlighting the potential of these compounds in antifungal applications (Süleymanoğlu et al., 2017).

Microwave-Assisted Synthesis and Functionalization

Recent advances in microwave-assisted synthesis and functionalization of 1,2,4-triazoles, including compounds like this compound, have been reviewed. This technique enhances the efficiency of synthesizing these compounds, which could have various applications in medicinal and agricultural sciences (Franco et al., 2021).

properties

IUPAC Name

4-amino-3-(2-carbazol-9-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5S/c17-21-15(18-19-16(21)22)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10,17H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSNNCFMXKAAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NNC(=S)N4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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